7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one. This process can be carried out under mild reaction conditions and can be executed on a gram scale. The reaction typically involves the use of iodine as a catalyst and proceeds through a radical mechanistic pathway .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halogenating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- 4H-pyrido[1,2-a]pyrimidin-4-one derivatives
Uniqueness
7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Properties
Molecular Formula |
C8H4BrFN2O |
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Molecular Weight |
243.03 g/mol |
IUPAC Name |
7-bromo-8-fluoropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-4-12-7(3-6(5)10)11-2-1-8(12)13/h1-4H |
InChI Key |
PVCYGWPWKBPOBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C(=CN2C1=O)Br)F |
Origin of Product |
United States |
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